molecular formula C13H16ClF2NO B2399607 2-Chloro-N-[(2-fluoro-3-methylphenyl)methyl]-N-(3-fluoropropyl)acetamide CAS No. 2411291-22-8

2-Chloro-N-[(2-fluoro-3-methylphenyl)methyl]-N-(3-fluoropropyl)acetamide

Cat. No. B2399607
CAS RN: 2411291-22-8
M. Wt: 275.72
InChI Key: DJXZWGUDEQXVNR-UHFFFAOYSA-N
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Description

2-Chloro-N-[(2-fluoro-3-methylphenyl)methyl]-N-(3-fluoropropyl)acetamide, also known as CTAP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CTAP is a selective antagonist of the kappa opioid receptor (KOR), which plays a crucial role in regulating pain perception, mood, and behavior.

Mechanism of Action

2-Chloro-N-[(2-fluoro-3-methylphenyl)methyl]-N-(3-fluoropropyl)acetamide acts as a selective antagonist of the KOR, which is a G protein-coupled receptor that is involved in the regulation of pain perception, mood, and behavior. By blocking the KOR, 2-Chloro-N-[(2-fluoro-3-methylphenyl)methyl]-N-(3-fluoropropyl)acetamide prevents the activation of the receptor and subsequently reduces the release of neurotransmitters that are involved in pain signaling and mood regulation.
Biochemical and Physiological Effects:
2-Chloro-N-[(2-fluoro-3-methylphenyl)methyl]-N-(3-fluoropropyl)acetamide has been shown to have a range of biochemical and physiological effects in animal models and human studies. In animal studies, 2-Chloro-N-[(2-fluoro-3-methylphenyl)methyl]-N-(3-fluoropropyl)acetamide has been shown to reduce pain sensitivity, reduce drug-seeking behavior, and have antidepressant effects. In human studies, 2-Chloro-N-[(2-fluoro-3-methylphenyl)methyl]-N-(3-fluoropropyl)acetamide has been shown to reduce pain without causing addiction or tolerance, suggesting that it could be a safer alternative to traditional opioid drugs.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-Chloro-N-[(2-fluoro-3-methylphenyl)methyl]-N-(3-fluoropropyl)acetamide for lab experiments is its selectivity for the KOR, which allows for more precise targeting of the receptor compared to non-selective drugs. Additionally, 2-Chloro-N-[(2-fluoro-3-methylphenyl)methyl]-N-(3-fluoropropyl)acetamide has been shown to have a good safety profile in animal studies and human trials, which makes it a promising candidate for further research. However, one of the limitations of 2-Chloro-N-[(2-fluoro-3-methylphenyl)methyl]-N-(3-fluoropropyl)acetamide is its poor solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on 2-Chloro-N-[(2-fluoro-3-methylphenyl)methyl]-N-(3-fluoropropyl)acetamide, including the development of more efficient synthesis methods, the optimization of dosing and administration methods, and the exploration of its potential therapeutic applications in other fields of research. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 2-Chloro-N-[(2-fluoro-3-methylphenyl)methyl]-N-(3-fluoropropyl)acetamide and its potential side effects. Overall, 2-Chloro-N-[(2-fluoro-3-methylphenyl)methyl]-N-(3-fluoropropyl)acetamide has shown promising results in scientific research and has the potential to be a valuable tool for pain management, addiction, and depression research.

Synthesis Methods

2-Chloro-N-[(2-fluoro-3-methylphenyl)methyl]-N-(3-fluoropropyl)acetamide can be synthesized using a multi-step process that involves the reaction of 2-fluoro-3-methylbenzyl chloride with 3-fluoropropylamine to form the intermediate compound. The intermediate is then reacted with chloroacetyl chloride to form the final product, 2-Chloro-N-[(2-fluoro-3-methylphenyl)methyl]-N-(3-fluoropropyl)acetamide. The synthesis method of 2-Chloro-N-[(2-fluoro-3-methylphenyl)methyl]-N-(3-fluoropropyl)acetamide has been optimized to improve the yield and purity of the compound.

Scientific Research Applications

2-Chloro-N-[(2-fluoro-3-methylphenyl)methyl]-N-(3-fluoropropyl)acetamide has been extensively studied for its potential therapeutic applications in various fields of research, including pain management, addiction, and depression. In pain management, 2-Chloro-N-[(2-fluoro-3-methylphenyl)methyl]-N-(3-fluoropropyl)acetamide has shown promising results in reducing chronic pain without causing addiction or tolerance, unlike traditional opioid drugs. In addiction research, 2-Chloro-N-[(2-fluoro-3-methylphenyl)methyl]-N-(3-fluoropropyl)acetamide has been shown to reduce drug-seeking behavior in animals and humans, suggesting that it could be used as a treatment for drug addiction. In depression research, 2-Chloro-N-[(2-fluoro-3-methylphenyl)methyl]-N-(3-fluoropropyl)acetamide has been shown to have antidepressant effects in animal models, indicating that it could be a potential treatment for depression.

properties

IUPAC Name

2-chloro-N-[(2-fluoro-3-methylphenyl)methyl]-N-(3-fluoropropyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClF2NO/c1-10-4-2-5-11(13(10)16)9-17(7-3-6-15)12(18)8-14/h2,4-5H,3,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJXZWGUDEQXVNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)CN(CCCF)C(=O)CCl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-[(2-fluoro-3-methylphenyl)methyl]-N-(3-fluoropropyl)acetamide

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